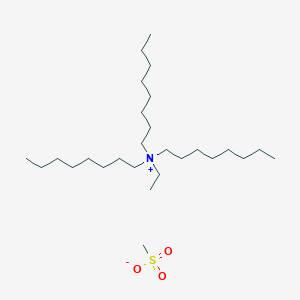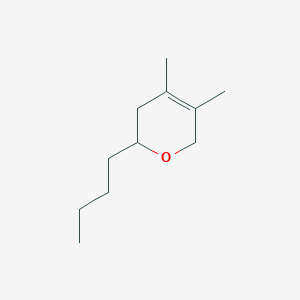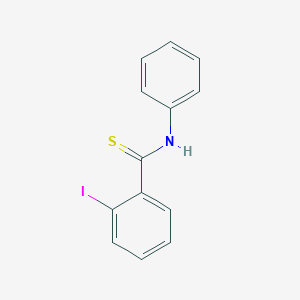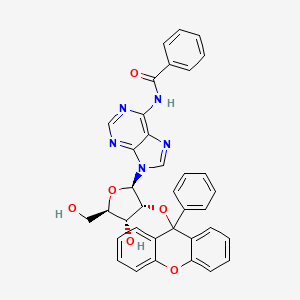
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and ethylsulfanyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This can be achieved through various methods, including condensation reactions and multicomponent reactions.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Commonly used solvents include ethanol and acetonitrile, while catalysts like copper salts may be employed to facilitate the reaction.
Analyse Des Réactions Chimiques
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or the ethylsulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out in the presence of a base like sodium hydroxide.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic pathways, disrupting the normal functioning of cells and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2-Chlorophenyl)-1H-1,2,4-triazole and 3-(ethylsulfanyl)-1H-1,2,4-triazole share structural similarities but differ in their substituents.
Uniqueness: The presence of both the chlorophenyl and ethylsulfanyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Propriétés
Numéro CAS |
80590-36-9 |
|---|---|
Formule moléculaire |
C10H10ClN3S |
Poids moléculaire |
239.73 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-2-15-10-12-9(13-14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,13,14) |
Clé InChI |
VKXLNSGXIICFEP-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NNC(=N1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)



